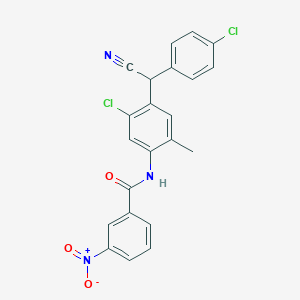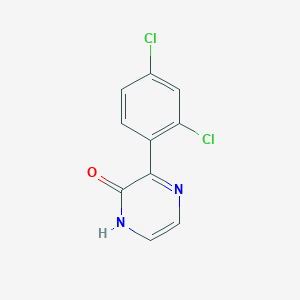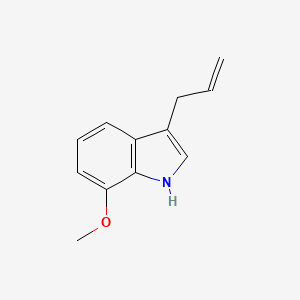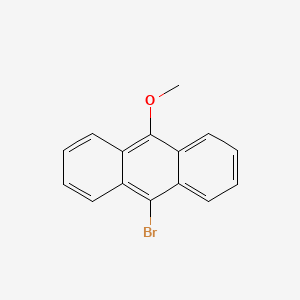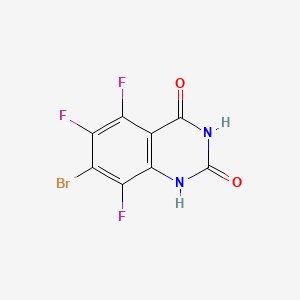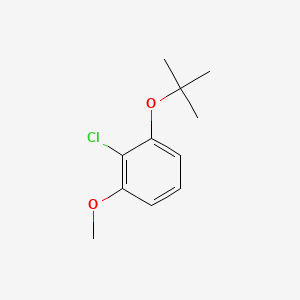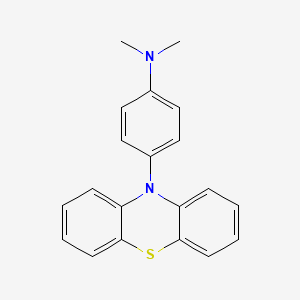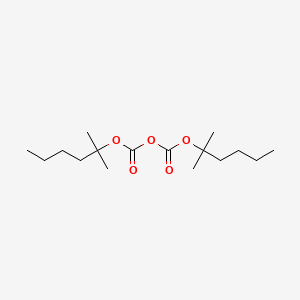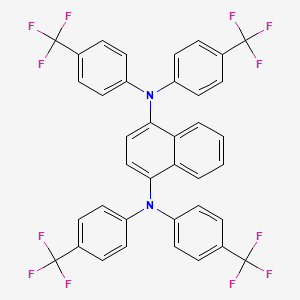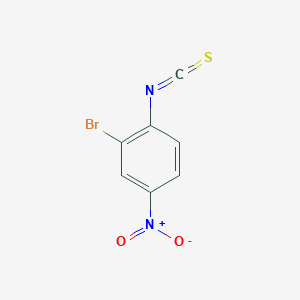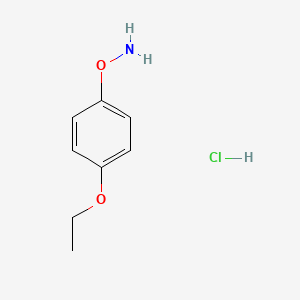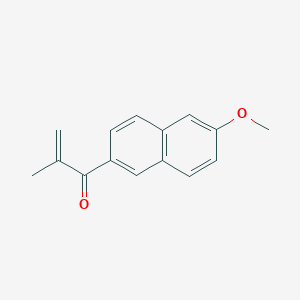
7-Chloro-2-cyclopropylquinoline-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. Quinoline derivatives are well-regarded for their biological activities, including antimicrobial, antimalarial, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-cyclopropylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,7-dichloroquinoline with cyclopropylamine, followed by carboxylation . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production .
化学反应分析
Types of Reactions: 7-Chloro-2-cyclopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
7-Chloro-2-cyclopropylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-chloro-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it can induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms .
相似化合物的比较
7-Chloroquinoline: Shares the chloroquinoline core but lacks the cyclopropyl and carboxylic acid groups.
2-Cyclopropylquinoline: Similar structure but without the chloro and carboxylic acid groups.
Quinoline-4-carboxylic acid: Lacks the chloro and cyclopropyl groups.
Uniqueness: 7-Chloro-2-cyclopropylquinoline-4-carboxylic acid is unique due to the combination of the chloro, cyclopropyl, and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
属性
分子式 |
C13H10ClNO2 |
|---|---|
分子量 |
247.67 g/mol |
IUPAC 名称 |
7-chloro-2-cyclopropylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO2/c14-8-3-4-9-10(13(16)17)6-11(7-1-2-7)15-12(9)5-8/h3-7H,1-2H2,(H,16,17) |
InChI 键 |
IKPGGLWPDFRCFZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


